Saccharin 1-methylimidazole
Overview
Description
Saccharin 1-methylimidazole, also known as SMI, is a chemical activator commonly used in solid-phase synthesis of DNA and RNA oligonucleotides . It catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .
Synthesis Analysis
SMI is used as a coupling agent in the phosphoramidite method for oligonucleotide synthesis . This method is widely employed due to its efficiency and the stability of nucleoside phosphoramidites, which are used as building blocks .Molecular Structure Analysis
The molecular formula of SMI is C11H11N3O3S . It has a molecular weight of 265.29 g/mol . The InChIKey is DMSNKRPEUQVMNF-UHFFFAOYSA-N .Chemical Reactions Analysis
In the synthesis of DNA and RNA oligonucleotides, SMI catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .Physical And Chemical Properties Analysis
SMI has a molecular weight of 265.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 .Scientific Research Applications
Ionic Liquid Lubricants
- Application: Saccharin derivatives like 1-alkyl-3-methylimidazolium saccharinates are used in creating halogen-free ionic liquid (IL) lubricants. These lubricants are environmentally friendly due to their biodegradability and reduced toxicity. They exhibit good lubrication properties for steel/steel and steel/copper friction pairs, making them suitable as 'green' alternatives to conventional IL lubricants.
- Reference: (Fan et al., 2015).
Synthesis of Polynucleotides
- Application: Saccharin and N-methylimidazole are used in the synthesis of polynucleotides. They facilitate the activation of phosphoramidite, involving nucleophilic catalysis and formation of reactive saccharin adducts. This process is essential in the coupling step of polynucleotide synthesis.
- Reference: (Russell et al., 2008).
Extraction of Lactic Acid
- Application: N-alkylsubstituted N-methylimidazolium saccharinates, such as [C8/10C1im][Sac], show potential as extractants of l-lactic acid from aqueous solutions. They form hydrophobic ionic liquids, suggesting their use in extraction media. This application is significant for lactic acid recovery in biotechnological processes.
- Reference: (Tonova et al., 2014).
Synthesis of Aminofurans
- Application: Saccharin is involved in the synthesis of highly functionalized aminofuran derivatives. The process includes protonation of intermediates in the reaction between alkyl isocyanides and dibenzoylacetylene, leading to vinylnitrilium cations. This has implications in medicinal chemistry and organic synthesis.
- Reference: (Yavari et al., 2003).
Neurobiological Research
- Application: Saccharin influences neurite extension by regulating microtubule organization in cultured neuronal cells. It promotes neurite extension in a dose-dependent manner, suggesting implications for understanding neuronal development and disorders.
- Reference: (Yamashita et al., 2013).
Ethanol Fermentation
- Application: Saccharin derivatives play a role in improving vanillin tolerance and ethanol fermentation performances in Saccharomyces cerevisiae strains. This is crucial for bioethanol production and yeast biotechnology.
- Reference: (Zheng et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSNKRPEUQVMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saccharin 1-methylimidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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